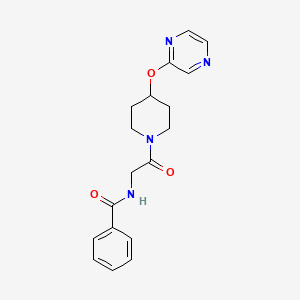

N-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core linked to a piperidine ring, which is further substituted with a pyrazine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Mechanism of Action

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that similar compounds interact with their targets to inhibit the growth of mycobacterium tuberculosis .

Biochemical Pathways

It can be inferred that the compound likely interacts with the biochemical pathways of mycobacterium tuberculosis, given its anti-tubercular activity .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .

Action Environment

It’s worth noting that the efficacy of similar compounds has been evaluated in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as 1,5-diaminopentane.

Introduction of the Pyrazine Moiety: The pyrazine group is introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the piperidine intermediate.

Coupling with Benzamide: The final step involves coupling the pyrazine-substituted piperidine with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.

Substitution: The pyrazine and piperidine rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide

- N,4-dimethyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzenesulfonamide

Uniqueness

N-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

N-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzamide (CAS Number: 1448078-84-9) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₄O₃ |

| Molecular Weight | 340.4 g/mol |

| CAS Number | 1448078-84-9 |

The compound exhibits its biological activity primarily through interactions with various molecular targets. While specific targets remain to be fully elucidated, it is hypothesized that the piperidine and pyrazine moieties facilitate binding to key receptors and enzymes, influencing their activity.

- Target Interaction : The piperidine ring is known for its ability to interact with neurotransmitter receptors, while the pyrazine group may enhance binding affinity due to its electron-withdrawing properties.

- Biological Pathways : The compound may modulate pathways involved in inflammation and cancer progression, similar to other pyrazole derivatives that exhibit antitumor and anti-inflammatory activities .

Anti-inflammatory Effects

Pyrazole derivatives have been documented to possess anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response . The benzamide structure may also contribute to this activity by modulating nitric oxide synthase (NOS) levels.

Antimicrobial Activity

Similar compounds have demonstrated antibacterial and antifungal activities. For instance, derivatives containing pyrazine rings have been reported to inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways . While direct studies on this compound are lacking, its structural components suggest a potential for antimicrobial action.

Case Studies and Research Findings

- Study on Pyrazole Derivatives : A comprehensive review on pyrazole derivatives noted their effectiveness against various cancer types due to their ability to inhibit specific kinases involved in tumor growth and survival .

- Benzamide Analogues : Research on benzamide derivatives has shown that modifications can lead to enhanced potency against RET kinase, indicating that similar modifications in this compound could yield beneficial effects .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption and distribution profiles, which are critical for therapeutic efficacy.

Properties

IUPAC Name |

N-[2-oxo-2-(4-pyrazin-2-yloxypiperidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c23-17(13-21-18(24)14-4-2-1-3-5-14)22-10-6-15(7-11-22)25-16-12-19-8-9-20-16/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAHILUDIMMKAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.